MG-132 vs. ZLLal: >1,000-Fold Higher Potency in 20S Proteasome Inhibition
In a direct in vitro biochemical comparison, MG-132 inhibits the ZLLL-MCA-degrading activity of the 20S proteasome with an IC50 of 100 nM, whereas the closely related tripeptide aldehyde ZLLal exhibits an IC50 of 110 µM, representing a >1,000-fold difference in potency [1]. Furthermore, MG-132 induces neurite outgrowth in PC12 cells at an optimal concentration of 20 nM, displaying 500-fold greater potency than ZLLal [1].
| Evidence Dimension | 20S proteasome inhibition potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | ZLLal (IC50 = 110 µM) |
| Quantified Difference | >1,000-fold higher potency |
| Conditions | Biochemical assay using ZLLL-MCA substrate |
Why This Matters
The >1,000-fold potency difference means that using ZLLal would require substantially higher concentrations that may induce non-specific effects or solubility limitations, making MG-132 the only practical choice for reliable proteasome inhibition in cellular assays.
- [1] Cenmed. MG-132 (C09-0966-995) Product Information. View Source
